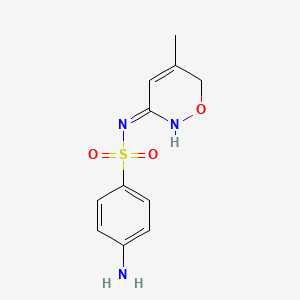

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique oxazine ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide typically involves the following steps:

Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazine derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the oxazine ring or the sulfonamide group, potentially yielding amine or thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide as an antimicrobial agent. Its mechanism involves the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Case Study: Antibacterial Activity

A study evaluated various substituted benzamides, including derivatives of benzenesulfonamides, for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ofloxacin .

| Compound | MIC (µM) | Bacterial Strains |

|---|---|---|

| W6 | 5.19 | S. aureus |

| W1 | 5.08 | C. albicans |

This data suggests that modifications to the benzenesulfonamide structure can enhance antibacterial potency.

Anticancer Applications

The anticancer potential of this compound has also been explored extensively. Research indicates that compounds with similar structures can induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A series of novel compounds derived from benzenesulfonamides were synthesized and tested against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). The most active compounds showed IC50 values in the low micromolar range, demonstrating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22 | HCT-116 | 7 |

| 46 | MCF-7 | 15 |

These findings underscore the potential for developing new anticancer therapies based on this class of compounds.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the activity based on molecular descriptors.

QSAR Insights

Using multiple linear regression techniques, researchers developed predictive models that correlate structural features with biological activity against cancer cell lines. This approach facilitates the design of more effective derivatives by focusing on key structural modifications that enhance potency .

Mechanism of Action

The mechanism of action of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The oxazine ring may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

Oxazine Derivatives: Compounds containing the oxazine ring, used in various chemical and biological applications.

Uniqueness

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is unique due to the presence of both the sulfonamide and oxazine moieties, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides or oxazine derivatives.

Biological Activity

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is of interest in pharmacological research, particularly for its effects on various biological systems, including its role as an enzyme inhibitor and its antibacterial properties.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrases and other enzymes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibition of carbonic anhydrases, which are crucial for maintaining acid-base balance and facilitating physiological processes. For instance, a study on related benzenesulfonamides showed significant inhibition of type II carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma .

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Carbonic Anhydrase II | Competitive | TBD |

| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Carbonic Anhydrase II | Non-competitive | 0.5 |

2. Antibacterial Activity

Sulfonamides have historically been recognized for their antibacterial properties. Recent studies have shown that derivatives of this compound possess significant antibacterial activity against various strains of bacteria. For example, a related sulfonamide was effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

3. Case Studies

A notable case study involved the administration of a similar benzenesulfonamide derivative in a controlled setting, where it was observed to reduce perfusion pressure in rat models. The study concluded that the compound acts as a calcium channel inhibitor, providing insights into its cardiovascular effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites or cellular receptors. The sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis, thereby inhibiting bacterial growth.

Properties

Molecular Formula |

C11H13N3O3S |

|---|---|

Molecular Weight |

267.31 g/mol |

IUPAC Name |

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O3S/c1-8-6-11(13-17-7-8)14-18(15,16)10-4-2-9(12)3-5-10/h2-6H,7,12H2,1H3,(H,13,14) |

InChI Key |

NIEUIHBLVTWRIS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/NOC1 |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)NOC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.